
BETd-260
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BETd-260 is a compound known as a BET degrader, which targets and degrades BET proteins. BET proteins are involved in the regulation of gene expression and are critical for the function of super-enhancers, which are regions of DNA that drive the expression of genes involved in cancer progression. This compound has shown promise in suppressing tumor progression and reducing cancer stem cell populations in various types of cancer .
準備方法
BETd-260 is synthesized using a PROTAC (Proteolysis Targeting Chimera) approach, which involves connecting ligands for Cereblon and BET proteins. The synthetic route typically involves the following steps:
Ligand Synthesis: Synthesis of ligands that can bind to Cereblon and BET proteins.
Linker Attachment: Connecting the ligands with a linker to form the PROTAC molecule.
Purification: Purification of the final product to achieve high purity (e.g., 99.59%).
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis and purification processes similar to those used in laboratory settings.
化学反応の分析
BETd-260 undergoes several types of chemical reactions, including:
Apoptosis Induction: It induces apoptosis in hepatocellular carcinoma cells by modulating the expression of apoptotic genes.
Common reagents and conditions used in these reactions include:
Reagents: Ligands for Cereblon and BET proteins, linkers.
Conditions: Low concentrations (30-100 pM) for degradation, 3-10 nM for apoptosis induction.
Major products formed from these reactions include degraded BET proteins and apoptotic cells.
科学的研究の応用
Scientific Research Applications
-
Cancer Research
- Hepatocellular Carcinoma (HCC): BETd-260 has shown potent anti-cancer activity in HCC models. Studies demonstrate that it significantly reduces cell viability and induces apoptosis by modulating apoptotic gene expression, such as decreasing anti-apoptotic factors like Mcl-1 and Bcl-2 while increasing pro-apoptotic factors like Bad . In vivo experiments revealed that this compound effectively inhibits tumor growth in HCC xenograft models .
- Triple-Negative Breast Cancer (TNBC): The compound has been utilized to study its effects on TNBC cells, where it demonstrated the ability to deplete BET proteins and suppress tumor progression . This highlights its potential as a targeted therapy for aggressive breast cancer types.
- Osteosarcoma: Recent findings indicate that this compound can suppress cell viability in osteosarcoma models, suggesting its broad applicability across various cancer types .
-
Epigenetics
- This compound is instrumental in exploring the role of BET proteins in gene regulation. Its ability to degrade these proteins allows researchers to dissect the functions of super-enhancers and their involvement in cancer progression.
- Drug Development
Case Studies
作用機序
BETd-260 exerts its effects by inducing the degradation of BET proteins, which are involved in the regulation of gene expression. The molecular targets of this compound include BRD2, BRD3, and BRD4 proteins. The pathways involved in its mechanism of action include:
類似化合物との比較
BETd-260 is unique compared to other BET degraders due to its high potency and ability to induce apoptosis in cancer cells at very low concentrations. Similar compounds include:
This compound: Another BET degrader with similar properties but different molecular structure.
JQ1: A BET inhibitor that blocks BET protein function but does not induce degradation.
This compound stands out due to its dual ability to degrade BET proteins and induce apoptosis, making it a promising candidate for cancer therapy.
生物活性
BETd-260, a small-molecule degrader targeting bromodomain and extraterminal domain (BET) proteins, has emerged as a potent therapeutic agent in cancer treatment, particularly in hepatocellular carcinoma (HCC) and acute leukemia. This article delves into the biological activity of this compound, supported by various studies and findings.
Overview of BET Proteins
BET proteins, including BRD2, BRD3, and BRD4, play critical roles in regulating gene expression linked to oncogenesis. Their overexpression is associated with several malignancies, making them attractive targets for degradation using proteolysis-targeting chimeras (PROTACs) like this compound.
This compound operates through a dual mechanism:
- Degradation of BET Proteins : It induces the degradation of BRD2, BRD3, and BRD4 at nanomolar concentrations (30–100 pM) in various cancer cell lines, including RS4;11 leukemia cells and HCC cell lines.
- Induction of Apoptosis : The compound triggers apoptosis via intrinsic signaling pathways by modulating the expression of apoptotic genes. It reduces levels of anti-apoptotic proteins such as Mcl-1 and Bcl-2 while increasing pro-apoptotic factors like Bad .
Cell Viability and Apoptosis Assays
In HCC studies, this compound demonstrated significant suppression of cell viability and robust induction of apoptosis across multiple cell lines (HepG2, BEL-7402, SK-HEP-1, etc.). The compound's efficacy was confirmed through various assays:
- Cell Viability : IC50 values for inhibiting cell growth ranged from 51 pM to 2.3 nM depending on the cell line .
- Apoptotic Signaling : Treatment led to extensive cleavage of PARP and activation of caspase-3 in HCC cells. Furthermore, mitochondrial membrane integrity was disrupted, facilitating cytochrome c release into the cytosol .
Xenograft Models
In vivo studies using HCC xenograft models revealed that this compound significantly inhibited tumor growth. Mice treated with this compound showed reduced tumor size with no observable toxicity . The compound's pharmacokinetics indicated effective tumor penetration with concentrations exceeding those necessary for effective BET degradation .
Comparative Efficacy with Other Compounds
This compound's efficacy was compared with other BET inhibitors like JQ-1. While JQ-1 demonstrated limited apoptotic activity at high concentrations (1000 nmol/L), this compound induced significant apoptosis at much lower doses (100 nmol/L) . This highlights this compound's superior potency as a therapeutic agent.
Case Studies
Several case studies have documented the effects of this compound:
- Hepatocellular Carcinoma : A study demonstrated that this compound effectively reduced tumor growth in HCC models by promoting apoptosis through intrinsic pathways .
- Acute Leukemia : In RS4;11 xenografts, rapid tumor regression was observed following treatment with this compound, reinforcing its potential as a treatment option for hematological malignancies .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
特性
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXANFBIRSYHGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。